5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
CAS No.: 2549013-02-5
Cat. No.: VC11826980
Molecular Formula: C14H19BrN4
Molecular Weight: 323.23 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine - 2549013-02-5](/images/structure/VC11826980.png)
Specification
CAS No. | 2549013-02-5 |
---|---|
Molecular Formula | C14H19BrN4 |
Molecular Weight | 323.23 g/mol |
IUPAC Name | 2-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Standard InChI | InChI=1S/C14H19BrN4/c15-12-4-16-14(17-5-12)19-8-13(9-19)18-6-10-2-1-3-11(10)7-18/h4-5,10-11,13H,1-3,6-9H2 |
Standard InChI Key | RWIQDVBTYGYGNE-UHFFFAOYSA-N |
SMILES | C1CC2CN(CC2C1)C3CN(C3)C4=NC=C(C=N4)Br |
Canonical SMILES | C1CC2CN(CC2C1)C3CN(C3)C4=NC=C(C=N4)Br |
Introduction
Synthesis
The synthesis of such a compound would likely involve multiple steps, including:
-
Pyrimidine Ring Formation: Starting with a suitable pyrimidine precursor.
-
Azetidine Ring Formation: Involving the reaction of an appropriate azetidine precursor with the pyrimidine core.
-
Cyclopentapyrrole Attachment: This step would require a suitable cyclopentapyrrole derivative to be attached to the azetidine ring.
Biological Activity
Pyrimidine derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activity of 5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine would depend on its interactions with biological targets, which could be explored through molecular docking studies.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on:
-
Synthesis Optimization: Developing efficient synthesis routes.
-
Biological Screening: Evaluating its potential as a therapeutic agent.
-
ADME Predictions: Assessing its pharmacokinetic properties using computational tools.
Note
Due to the lack of specific information on 5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine, this article provides a general overview based on related compounds and principles of organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume